molecular formula C15H18BrNOS B12720114 Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide CAS No. 127906-25-6

Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide

Cat. No.: B12720114
CAS No.: 127906-25-6
M. Wt: 340.3 g/mol
InChI Key: SGWZACMMPBTOGC-UHFFFAOYSA-N
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Description

Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide is a complex organic compound that features a phenol group substituted with a dimethylamino group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide typically involves multiple steps One common method includes the reaction of 3-(dimethylamino)phenol with a suitable thiol compound under controlled conditions to form the thioether linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and purification techniques like crystallization or chromatography is also common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as its use in therapeutic settings or as a research tool.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3-(dimethylamino)-: A simpler analog without the thioether linkage.

    Phenol, 3-(diethylamino)-: Similar structure but with an ethyl group instead of a methyl group.

    Phenol, 3-(methylamino)-: Contains a single methyl group on the amino substituent.

Uniqueness

Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide is unique due to its thioether linkage, which can impart different chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

CAS No.

127906-25-6

Molecular Formula

C15H18BrNOS

Molecular Weight

340.3 g/mol

IUPAC Name

3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol;hydrobromide

InChI

InChI=1S/C15H17NOS.BrH/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;/h3-10,17H,11H2,1-2H3;1H

InChI Key

SGWZACMMPBTOGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Br

Origin of Product

United States

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